Octadecanal
Overview
Description
Mechanism of Action
Target of Action
Octadecanal, also known as stearyl aldehyde, is a long-chain aldehyde . It is part of a class of compounds known as octadecanoids, which are lipid mediators in humans . These compounds have been found to be involved in the mediation of multiple biological processes related to nociception, tissue modulation, cell proliferation, metabolic regulation, inflammation, and immune regulation .
Mode of Action
It is known that octadecanoids, including this compound, can modulate a variety of metabolic and hormonal processes via interaction with various ppars, trpv1, and gpcr40 .
Biochemical Pathways
Octadecanoids are enzymatic and non-enzymatic metabolites of mono- or polyunsaturated fatty acids . They are involved in multiple biological processes including inflammation and immune activation, tissue modulation and cellular proliferation, ion transport and airway smooth muscle contraction . In plants, octadecanoids play a pivotal role as the main class of phytohormones and are involved in the regulation of biotic and abiotic stress signaling, as well as in plant growth and development processes, especially via the Jasmonate pathway .
Pharmacokinetics
It is known that the study of octadecanoids is hampered by a lack of standardization in the field, a paucity of analytical standards, and a lack of domain expertise .
Result of Action
It is known that octadecanoids, including this compound, have been found to be involved in the mediation of multiple biological processes related to nociception, tissue modulation, cell proliferation, metabolic regulation, inflammation, and immune regulation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, changes in temperature or humidity levels can have an impact on the behavior of mosquitoes, which are known to respond to this compound . .
Biochemical Analysis
Biochemical Properties
Octadecanal is part of the octadecanoid class of lipid mediators, which are enzymatic and non-enzymatic metabolites of mono- or polyunsaturated fatty acids . These compounds have been found to be involved in multiple biological processes related to nociception, tissue modulation, cell proliferation, metabolic regulation, inflammation, and immune regulation .
Cellular Effects
Octadecanoid oxylipins, including this compound, have been recognized as lipid mediators in humans and are involved in various biological processes. These include nociception, tissue modulation, cell proliferation, metabolic regulation, inflammation, and immune regulation .
Molecular Mechanism
The enzyme this compound decarbonylase (EC 4.1.99.5) catalyzes the chemical reaction of this compound to produce heptadecane and CO . This enzyme belongs to the family of lyases, specifically in the “catch-all” class of carbon-carbon lyases .
Metabolic Pathways
This compound is part of the octadecanoid class of lipid mediators, which are involved in the oxidative metabolism of 18-carbon fatty acids in humans .
Preparation Methods
Synthetic Routes and Reaction Conditions: Octadecanal can be synthesized through the oxidation of stearyl alcohol using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO₃) in the presence of an acid . Another method involves the reduction of stearic acid to stearyl alcohol, followed by oxidation to this compound .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of stearic acid to produce stearyl alcohol, which is then oxidized to this compound using suitable oxidizing agents .
Chemical Reactions Analysis
Types of Reactions:
Substitution: this compound can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), acidic conditions.
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), solvent such as ethanol or ether.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed:
Oxidation: Stearic acid.
Reduction: Stearyl alcohol.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Octadecanal has a wide range of applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of various long-chain aldehydes and alcohols.
Biology: Acts as a pheromone in several insect species, playing a role in communication and mating behaviors.
Industry: Used in the production of surfactants, lubricants, and other industrial chemicals.
Comparison with Similar Compounds
Hexadecanal (Palmitic aldehyde): Similar long-chain aldehyde with a shorter carbon chain (C₁₆H₃₂O).
Nonadecanal: Another long-chain aldehyde with one additional carbon atom compared to octadecanal (C₁₉H₃₈O).
Stearic acid: The fully oxidized form of this compound (C₁₈H₃₆O₂).
Uniqueness of this compound: Its long carbon chain and aldehyde functional group make it a versatile compound for various chemical reactions and industrial applications .
Properties
IUPAC Name |
octadecanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h18H,2-17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWQKRXKHIRPJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60213250 | |
Record name | Octadecanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60213250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Stearaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002384 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
320.00 to 322.00 °C. @ 760.00 mm Hg | |
Record name | Stearaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002384 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
638-66-4 | |
Record name | Octadecanal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=638-66-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octadecanal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638664 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | OCTADECANAL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68100 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Octadecanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60213250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Stearaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.316 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | STEARYL ALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PH4GZ7JT4C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Stearaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002384 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
38.00 °C. @ 760.00 mm Hg | |
Record name | Stearaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002384 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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